molecular formula C18H16N6O5S2 B2813378 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 898461-76-2

2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2813378
CAS RN: 898461-76-2
M. Wt: 460.48
InChI Key: HOTWXGWICCQTCT-UHFFFAOYSA-N
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Description

The compound “2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a ureido group, a thiadiazole ring, a thioether linkage, and a nitrophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The ureido group, thiadiazole ring, thioether linkage, and nitrophenyl group will all contribute to the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the nitrophenyl group could make the compound more reactive .

Scientific Research Applications

Antimicrobial Activity

Compounds bearing the 1,3,4-thiadiazole moiety, such as those related to the chemical structure , have demonstrated significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and found to exhibit broad-spectrum antimicrobial activity, showing potent effects against both Gram-positive and Gram-negative bacteria, including Pseudomonas and lactamase producers, as well as anaerobes (Maier et al., 1986). Additionally, novel derivatives have shown antibacterial and antifungal activities, suggesting their potential as molecular templates for developing new antimicrobial agents (Tang et al., 2019).

Antiviral Activity

Thiadiazole derivatives have also been evaluated for their antiviral properties. A study on 1,2,3-thiadiazole thioacetanilide derivatives highlighted their efficacy in inhibiting HIV-1 replication at nanomolar concentrations, indicating their potential as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (Zhan et al., 2008).

Anti-Inflammatory and Antioxidant Properties

Research into 1,3,4-thiadiazole derivatives has also uncovered their anti-inflammatory and antioxidant activities. For example, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and found to exhibit significant antioxidant and anti-inflammatory effects, offering a basis for the development of therapeutic agents in this area (Koppireddi et al., 2013).

Anticancer Activity

Additionally, thiadiazole compounds have been explored for their potential anticancer properties. A study on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives revealed that these compounds exhibit cytotoxic activities against various cancer cell lines, although none outperformed the reference drug doxorubicin. Certain derivatives showed promising activity against specific cell lines, underscoring the importance of structural modifications in enhancing anticancer efficacy (Mohammadi-Farani et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, this could be due to interactions with specific proteins or other biological targets .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its chemical reactivity, and studies to determine its potential biological activity .

properties

IUPAC Name

2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O5S2/c1-29-14-8-4-12(5-9-14)20-16(26)21-17-22-23-18(31-17)30-10-15(25)19-11-2-6-13(7-3-11)24(27)28/h2-9H,10H2,1H3,(H,19,25)(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTWXGWICCQTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

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